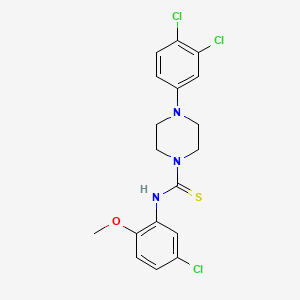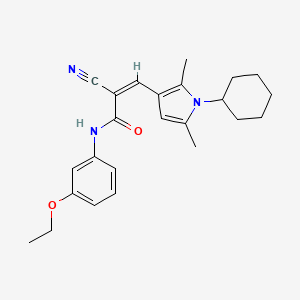![molecular formula C21H27N3O4S B4762903 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4762903.png)
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide
Descripción general
Descripción
5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, commonly known as TAK-715, is a synthetic compound that belongs to the class of p38 mitogen-activated protein kinase (MAPK) inhibitors. It was first synthesized by Takeda Pharmaceutical Company Limited in Japan and has since gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, which plays a crucial role in the regulation of cytokine production, cell differentiation, and apoptosis. By blocking the activity of p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, TAK-715 can reduce inflammation and cell proliferation, which are hallmarks of many diseases.
Biochemical and Physiological Effects:
TAK-715 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of oxidative stress, and the modulation of cell cycle progression. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-715 is its high selectivity for p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, which reduces the risk of off-target effects. It is also relatively easy to synthesize, which makes it a cost-effective research tool. However, TAK-715 has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on TAK-715, including the development of more potent and selective analogs, the investigation of its effects on different cell types and disease models, and the exploration of its potential as a therapeutic agent in humans. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying its pharmacological effects.
Aplicaciones Científicas De Investigación
TAK-715 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of p38 5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide, a key signaling molecule involved in the regulation of inflammation and cell proliferation.
Propiedades
IUPAC Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-15-6-5-7-19(16(15)2)23-10-12-24(13-11-23)29(26,27)17-8-9-20(28-4)18(14-17)21(25)22-3/h5-9,14H,10-13H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMCABRVIVTRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4762827.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4762838.png)

![N-1,3-benzodioxol-5-yl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4762859.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4762867.png)
![1-(2-ethoxyphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4762873.png)
![2-{[2-(4-isopropoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4762886.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4762890.png)
![N-benzyl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B4762895.png)


methanone](/img/structure/B4762914.png)